molecular formula C13H18BNO4 B6338333 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide CAS No. 2086717-72-6

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Cat. No.: B6338333
CAS No.: 2086717-72-6
M. Wt: 263.10 g/mol
InChI Key: PVONIIMRMAROHL-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide is a chemical compound used for experimental and research purposes . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-hydroxy-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde with 2,2-dimethyl-1,3-dioxan-4,6-dione in the presence of piperidine and acetic acid . The mixture is stirred at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C13H17BO4 . It contains a boron atom, four oxygen atoms, and several carbon and hydrogen atoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.08 . It has a predicted boiling point of 363.3±32.0 °C and a predicted density of 1.15±0.1 g/cm3 . Its pKa is predicted to be 8.22±0.10 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of compounds related to 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide have been extensively studied. For instance, Wu et al. (2021) conducted research on the synthesis and crystal structure of similar compounds, analyzing their vibrational properties and confirming structures through various spectroscopic methods and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, employing a three-step substitution reaction and confirming structures using FTIR, NMR, and X-ray diffraction (Huang et al., 2021).

Chemical Stability and Modification Studies

Modifying compounds for enhanced stability and function is a key research area. For example, Wang and Franz (2018) evaluated analogs of BSIH, a prodrug of metal chelator SIH, for hydrolytic stability, highlighting improved stability and cytoprotection against oxidative stress in certain derivatives (Wang & Franz, 2018). Takagi and Yamakawa (2013) investigated Pd-catalyzed borylation methods for synthesizing related arenes, providing insights into effective synthesis techniques (Takagi & Yamakawa, 2013).

Applications in Biological Studies

In the realm of biology and medicine, these compounds have been used in various studies. For instance, Rheault et al. (2009) discussed the microwave-assisted synthesis of N-Substituted benzimidazoles using similar compounds, indicating potential in drug development (Rheault, Donaldson, & Cheung, 2009). Also, Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions, highlighting the potential for use in cellular studies (Hyman & Franz, 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It is typically used for research and experimental purposes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(15)17)10(16)7-8/h5-7,16H,1-4H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVONIIMRMAROHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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